Product packaging for 2,3-Dihydroimidazo[1,2-a]pyridine(Cat. No.:)

2,3-Dihydroimidazo[1,2-a]pyridine

Cat. No.: B8801519
M. Wt: 120.15 g/mol
InChI Key: KNBKMDSCOIGXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroimidazo[1,2-a]pyridine (CAS 27578-93-4) is a heterocyclic compound with the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol . This bicyclic structure serves as a versatile and privileged scaffold in organic synthesis and medicinal chemistry research. A significant application of this core structure is in the development of enantioselective catalysts. Chiral 2-phenyl derivatives of this compound have been established as highly effective acyl transfer catalysts, demonstrating excellent enantioselectivity in the kinetic resolution of secondary benzylic alcohols . The broader imidazo[1,2-a]pyridine scaffold is recognized for its prevalence in pharmacologically active molecules, exhibiting a wide range of biological activities including antibacterial, antiviral, and anticancer properties . For instance, derivatives based on this closely related scaffold have shown exceptional, low nanomolar potency against Mycobacterium tuberculosis , including drug-resistant strains, highlighting its value in antibacterial drug discovery . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B8801519 2,3-Dihydroimidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H8N2/c1-2-5-9-6-4-8-7(9)3-1/h1-3,5H,4,6H2

InChI Key

KNBKMDSCOIGXEO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=CC2=N1

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydroimidazo 1,2 a Pyridine Derivatives

Cycloaddition Reactions in Dihydroimidazo[1,2-a]pyridine Synthesis

Cycloaddition reactions are a powerful tool for the construction of cyclic and heterocyclic systems. In the context of 2,3-dihydroimidazo[1,2-a]pyridine synthesis, these reactions involve the formation of the fused ring system through a concerted or stepwise combination of molecular fragments. A notable example is a formal [4+2] cyclization, where bisarylated dihydroimidazo[1,2-a]pyridines have been synthesized from an aminal enone and a 2-aryl-3,3-bis(methylsulfanyl)acrylonitrile under basic conditions. thieme-connect.com This method benefits from readily available starting materials and provides moderate to good yields of the target compounds. thieme-connect.com

The Michael addition, or conjugate addition, is a key reaction in organic synthesis for forming carbon-carbon bonds. It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This strategy has been applied to the synthesis of imidazo[1,2-a]pyridine-related structures.

The reaction between imidazo[1,2-a]pyridines and maleic anhydride (B1165640) serves as a prime example of a cascade reaction initiated by a process analogous to a Michael addition. When imidazo[1,2-a]pyridines react with maleic anhydride, a 1,4-dipolar intermediate is generated. arkat-usa.org This dipole subsequently reacts with a second molecule of maleic anhydride. This cascade process results in the formation of complex cross-conjugated mesomeric betaines. arkat-usa.org The reaction is typically performed in a solvent like acetonitrile (B52724) at room temperature. arkat-usa.org

Table 1: Reaction of Substituted Imidazo[1,2-a]pyridines with Maleic Anhydride arkat-usa.org
Reactant (Imidazo[1,2-a]pyridine Derivative)ReagentSolventConditionsProduct Type
Imidazo[1,2-a]pyridine (B132010)Maleic Anhydride (2 equiv.)AcetonitrileRoom Temperature (~35 °C)Cross-conjugated mesomeric betaine
2-Methylimidazo[1,2-a]pyridine (B1295258)Maleic Anhydride (2 equiv.)AcetonitrileRoom Temperature (~35 °C)Cross-conjugated mesomeric betaine
7-Methylimidazo[1,2-a]pyridineMaleic Anhydride (2 equiv.)AcetonitrileRoom Temperature (~35 °C)Cross-conjugated mesomeric betaine
2,7-Dimethylimidazo[1,2-a]pyridineMaleic Anhydride (2 equiv.)AcetonitrileRoom Temperature (~35 °C)Cross-conjugated mesomeric betaine

The intramolecular Michael reaction is a powerful method for constructing cyclic molecules. organicreactions.org This process involves the addition of a nucleophile to an acceptor within the same molecule, leading to ring formation. organicreactions.org In the synthesis of complex heterocyclic systems, this strategy can be highly effective. For instance, novel tetracyclic imidazo[1,2-a]pyridine derivatives have been synthesized through an intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines. nih.gov This cyclization occurs under basic conditions, and the choice of solvent, such as tert-butanol, can be crucial to maximize the yield of the tetracyclic product by minimizing competing intermolecular reactions. nih.gov While not a strict Michael addition, this intramolecular cyclization follows a similar principle of an internal nucleophile attacking an electrophilic center within the same molecule to forge a new ring.

Condensation Reactions

Condensation reactions, where two molecules join with the loss of a small molecule like water, are fundamental in synthesizing heterocyclic compounds. These reactions are instrumental in building the fused imidazole (B134444) ring onto a pyridine (B92270) backbone.

2,3-Diaminopyridine (B105623) is a key precursor for synthesizing fused imidazole systems, specifically 1H-imidazo[4,5-b]pyridines (4-azabenzimidazoles), which are constitutional isomers of imidazo[1,2-a]pyridines. The reaction of 2,3-diaminopyridine with variously substituted benzaldehydes provides a convenient and efficient route to these derivatives. arkat-usa.orgresearchgate.net The reaction is typically mediated by acid and can proceed in solvents like methanol (B129727) or nitrobenzene. arkat-usa.orgresearchgate.net Depending on the reaction conditions and substituents, the condensation can regioselectively yield either the cyclized azabenzimidazole or an intermediate (phenylimino)pyridine derivative. arkat-usa.org

Table 2: Synthesis of Azabenzimidazole Derivatives from 2,3-Diaminopyridines and Benzaldehydes arkat-usa.orgresearchgate.net
Diaminopyridine PrecursorAldehydeConditionsProductYield
2,3-Diaminopyridine4-NitrobenzaldehydeNitrobenzene, reflux2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine89%
2,3-Diaminopyridine4-(Trifluoromethyl)benzaldehydeNitrobenzene, reflux2-(4-(Trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyridine79%
2,3-Diamino-5-bromopyridineBenzaldehydeNitrobenzene, reflux6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine80%
2,3-Diamino-5-bromopyridine4-MethoxybenzaldehydeNitrobenzene, reflux6-Bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine85%
2,3-Diamino-5-bromopyridineSubstituted BenzaldehydesMethanol, cat. Acetic Acid2-Amino-5-bromo-3-(phenylimino)pyridine derivativesNot specified

Thiosemicarbazones are a class of compounds formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. mdpi.com These compounds are versatile building blocks in heterocyclic synthesis. The synthesis of thiosemicarbazones themselves is a straightforward condensation reaction. For example, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324) can be condensed with thiosemicarbazide or its N-substituted derivatives in refluxing methanol to produce the corresponding thiosemicarbazones in high yields. mdpi.com While direct synthesis of this compound from thiosemicarbazones is not prominently detailed, these compounds serve as important intermediates that can undergo further cyclization reactions to form various nitrogen- and sulfur-containing heterocycles. nih.gov A patented method describes the preparation of a quinolinethiosemicarbazone-pyridine organic compound through a multi-step process culminating in the condensation of an intermediate with 2-quinolinecarboxaldehyde. google.com This highlights the utility of condensation reactions involving thiosemicarbazone moieties for creating complex heterocyclic structures.

Table 3: Synthesis of Thiosemicarbazone Derivatives via Condensation mdpi.com
Aldehyde ComponentThiosemicarbazide ComponentConditionsProductYield
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehydeThiosemicarbazideMethanol, reflux6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde thiosemicarbazone90%
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde4-Methyl-3-thiosemicarbazideMethanol, reflux6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-methylthiosemicarbazone84%

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach is particularly valuable for generating libraries of compounds for drug discovery and materials science.

The Ugi reaction, a well-known isocyanide-based multicomponent reaction, has been adapted for the synthesis of imidazo[1,2-a]pyridine derivatives. nih.govnih.gov A variation of the Ugi three-component reaction involving 2-aminopyridines, aldehydes, and isonitriles has proven to be an efficient method for generating these heterocyclic systems. researchgate.net

In a notable approach, a tandem sequence of the Groebke–Blackburn–Bienaymé (GBB) reaction followed by an Ugi reaction has been developed to produce peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment. nih.gov This strategy involves first synthesizing an imidazo[1,2-a]pyridine-containing acid via the GBB reaction, which is then utilized as the acid component in a subsequent Ugi reaction. nih.gov This method allows for the introduction of four points of diversity into the final molecule. beilstein-journals.org

ReactantsCatalyst/ConditionsProductYield (%)
2-Amino-5-chloropyridine, 2-(3-formylphenoxy)acetic acid, tert-butyl isocyanideHClO4, DMF, rt, 24h2-(3-((6-Chloro-3-(tert-butylcarbamoyl)imidazo[1,2-a]pyridin-2-yl)methoxy)phenoxy)acetic acid76
2-Aminopyridine (B139424), Aldehyde, TrimethylsilylcyanideScandium triflate, Methanol, Microwave irradiation3-Aminoimidazo[1,2-a]pyridinesNot specified

Table 1: Examples of Ugi-Type Reactions for the Synthesis of Imidazo[1,2-a]pyridine Derivatives. nih.govresearchgate.net

The condensation of 2-aminopyridines with carbonyl compounds is a foundational strategy for the synthesis of imidazo[1,2-a]pyridines. A p-toluenesulfonic acid (PTSA)-catalyzed one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines has been reported. bohrium.com This method involves the reaction of a 2-aminoazine, an aldehyde, and an isocyanide at room temperature, offering high yields and short reaction times. bohrium.com

Furthermore, a palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines from 1H-benzo[d]imidazol-2-amines and 2-arylacetaldehydes. nih.gov This protocol provides a practical approach to biologically important substituted pyrimidines under mild reaction conditions. nih.gov

ReactantsCatalyst/ConditionsProduct Type
2-Aminoazine, Aldehyde, Isocyanidep-Toluenesulfonic acid, Methanol, rt3-Aminoimidazo[1,2-a]pyridines
1H-Benzo[d]imidazol-2-amine, 2-PhenylacetaldehydePdCl2, K2CO3, Toluene, 80°C, O2Phenyl(3-phenylbenzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidin-2-yl)methanone

Table 2: Reactions of 2-Aminopyridines and Carbonyl Compounds for Imidazo[1,2-a]pyridine Synthesis. bohrium.comnih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a powerful and versatile platform for the synthesis of this compound derivatives. These methods often exhibit high efficiency, selectivity, and functional group tolerance.

Copper-Catalyzed Cycloadditions

Copper catalysts have been effectively employed in the synthesis of imidazo[1,2-a]pyridines through various cycloaddition reactions. A copper-catalyzed [4+1] cycloaddition of α,β-unsaturated ketones with diazoacetates can produce highly substituted 2,3-dihydrofurans, which are valuable intermediates. nih.gov

More directly, a copper-catalyzed reaction of pyridinium (B92312) salts and trimethylsilyl (B98337) cyanide (TMSCN) has been developed for the single-step construction of 2-cyanoimidazo[1,2-a]pyridines. nih.gov This method demonstrates broad substrate scope with 27 examples reported. nih.gov Additionally, a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org The synthesis of imidazo[1,2-a]pyridine-based hybrids has also been achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net

ReactantsCatalyst/ConditionsProduct Type
Pyridinium salts, Trimethylsilyl cyanideCopper catalyst, Diethyl phosphite2-Cyanoimidazo[1,2-a]pyridine
Pyridines, Ketone oxime estersCopper catalyst, Aerobic conditionsImidazo[1,2-a]pyridines
Azides, AlkynesCopper(I) catalystImidazo[1,2-a]pyridine-based hybrids

Table 3: Examples of Copper-Catalyzed Cycloadditions for Imidazo[1,2-a]pyridine Synthesis. nih.govorganic-chemistry.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the functionalization of the imidazo[1,2-a]pyridine scaffold. The Suzuki-Miyaura cross-coupling reaction of bromoimidazo[1,2-a]pyridines with arylboronic acids under microwave irradiation using a palladium catalyst has been shown to be effective for creating arylated derivatives. mdpi.com

A significant advancement is the highly regioselective palladium-catalyzed direct C-H cross-coupling of imidazo[1,2-a]pyridines with arylboronic acids. dntb.gov.ua Furthermore, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands have been synthesized via a sequence involving copper-catalyzed cyclization followed by palladium-catalyzed cross-coupling with phosphines. researchgate.netnih.gov These ligands have shown utility in Suzuki and Buchwald-Hartwig amination reactions. researchgate.net

ReactantsCatalyst/ConditionsProduct Type
Bromoimidazo[1,2-a]pyridines, Arylboronic acidsPd(PPh3)4, Cs2CO3, DMF, 130°C, MicrowaveArylated imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines, Arylboronic acidsPalladium catalystC-H arylated imidazo[1,2-a]pyridines
2-Aminopyridine, Arylacetylenes, PhosphinesCopper catalyst then Palladium catalyst3-Aryl-2-phosphinoimidazo[1,2-a]pyridines

Table 4: Palladium-Catalyzed Cross-Coupling Reactions for Imidazo[1,2-a]pyridine Derivatives. researchgate.netmdpi.comdntb.gov.uanih.gov

Rhodium(III)-Catalyzed C-H Functionalization

Rhodium(III) catalysis has emerged as a powerful tool for C-H functionalization, enabling the direct formation of C-C and C-N bonds. An efficient synthesis of imidazo[1,2-a]pyridines has been developed through a Rh(III)-catalyzed direct oxidative coupling between alkenes and unactivated alkynes. rsc.org This method offers a broad substrate scope. rsc.org

Furthermore, imines formed in situ from 2-aminopyridines and aldehydes undergo Rh(III)-catalyzed imidoyl C-H activation and coupling with diazo esters to yield pyrido[1,2-a]pyrimidin-4-ones. nih.gov This three-component coupling is compatible with a wide range of functional groups. nih.gov An unprecedented Rh(III)-catalyzed acylmethylation macrocyclization via C-H/O2 dual activation has also been reported. nih.gov

ReactantsCatalyst/ConditionsProduct Type
Alkenes, Unactivated alkynesRh(III) catalystImidazo[1,2-a]pyridines
2-Aminopyridines, Aldehydes, Diazo estersRh(III) catalystPyrido[1,2-a]pyrimidin-4-ones
Pyridine and ester group containing precursorsRh(III) catalyst, O2Acylmethylation macrocyclic products

Table 5: Rhodium(III)-Catalyzed C-H Functionalization for the Synthesis of Imidazo[1,2-a]pyridine Derivatives. rsc.orgnih.govnih.gov

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization stands as a fundamental approach for the synthesis of the imidazo[1,2-a]pyridine core. These reactions typically involve the condensation of a 2-aminopyridine with a suitable carbonyl compound, followed by an intramolecular cyclization. The specific pathway and resulting products can be influenced by the nature of the starting materials and the catalyst employed.

Mechanisms Involving Ketimine Intermediates

One of the prominent mechanisms in the acid-catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines involves the initial formation of a ketimine intermediate. This occurs through the reaction of a 2-aminopyridine with an acetophenone (B1666503) in the presence of an acid catalyst. The resulting ketimine then undergoes intramolecular cyclization to yield the final product. Research has shown that this pathway can operate concurrently with other mechanisms, such as the Ortoleva–King type reaction, with the predominant pathway being influenced by the specific substituents on the acetophenone and pyridine rings, as well as the choice of catalyst. thieme-connect.com

Ortoleva–King Type Reaction Pathways

The Ortoleva–King reaction provides another significant route to imidazo[1,2-a]pyridines. This pathway is characterized by the reaction of a ketone with a 2-aminopyridine in the presence of iodine. The reaction proceeds through the formation of a pyridinium salt, which then undergoes cyclization. acs.orgnih.gov This method has been developed into efficient one-pot tandem processes. acs.orgnih.gov

Several catalytic systems have been developed to facilitate the Ortoleva–King type reaction, offering advantages in terms of efficiency and environmental impact. These include:

Iron/Iodine-Catalyzed Protocol: An iron-catalyzed Ortoleva–King type protocol has been established, utilizing inexpensive and readily available FeCl₃·6H₂O and molecular iodine. This method has proven effective for the synthesis of various imidazo[1,2-a]pyridine derivatives in moderate to good yields and has been successfully applied to the one-step synthesis of the gastroprotective drug Zolimidine. researchgate.net

Zinc/Iodine-Catalyzed Protocol: A novel zinc/iodine-catalyzed Ortoleva-King type protocol has also been reported for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. researchgate.net

Copper-Catalyzed Aerobic Oxidative Synthesis: A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been developed. Mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction. organic-chemistry.org

Nucleophilic Substitution and Ring Transformation Strategies

Nucleophilic substitution and ring transformation reactions represent alternative and powerful strategies for the construction and functionalization of the this compound scaffold.

Reactions with 2-Bromo-1-phenacylpyridinium Bromide

The reaction of primary amines with 1-phenacyl-2-bromopyridinium bromide offers a direct route to imidazo[1,2-a]pyridinium salts. acs.org This transformation involves the nucleophilic attack of the amine on the pyridinium ring, leading to the formation of the fused heterocyclic system. This method provides a valuable tool for accessing charged derivatives of the imidazo[1,2-a]pyridine core.

Synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines

A convenient two-step synthesis for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines has been developed. thieme-connect.com This method starts from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine and involves two sequential reactions with primary amines. thieme-connect.com The resulting compounds possess a three-dimensional molecular scaffold, which is of interest in medicinal chemistry for designing molecules that can optimally adapt to the binding sites of biological targets. thieme-connect.com This synthetic route is particularly amenable to the creation of combinatorial libraries due to the wide structural diversity of commercially available primary amines. thieme-connect.com

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is of significant importance, as the chirality of these molecules can have a profound impact on their biological activity.

Chiral 2-phenyl derivatives of this compound (DHIP) have been identified as a new class of effective enantioselective acyl transfer catalysts. bu.edunih.gov These catalysts can be synthesized in two steps from commercially available starting materials. bu.edunih.gov Their utility has been demonstrated in the kinetic resolution of alcohols, showcasing their potential in asymmetric catalysis. bu.edunih.gov The ease of preparation of these chiral DHIP derivatives makes them valuable for designing new catalysts and for studying the mechanisms of asymmetric recognition. bu.edu

Reaction Mechanisms and Transformation Pathways

Electrophilic Substitution on the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine system is generally susceptible to electrophilic attack, primarily at the C3 position of the imidazole (B134444) ring. This regioselectivity is attributed to the higher electron density at this position, arising from the contribution of the nitrogen atom at position 1. However, the pyridine (B92270) ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgyoutube.com Consequently, electrophilic substitution reactions on the pyridine moiety require harsh conditions and often result in low yields. youtube.comquora.com

Halogenation of imidazo[1,2-a]pyridines predominantly occurs at the C3 position. Various reagents and conditions have been developed to achieve efficient and regioselective halogenation.

Chlorination and Bromination: A transition-metal-free approach for the regioselective C3-chlorination and C3-bromination of imidazo[1,2-a]pyridines utilizes sodium chlorite (B76162) (NaClO₂) and sodium bromite (B1237846) (NaBrO₂) as the halogen sources in DMF under acidic conditions. researchgate.net This method provides good to excellent yields for a range of substituted imidazo[1,2-a]pyridines. researchgate.net Another facile method employs sodium chlorite or bromite for the formation of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines, which can be further transformed via Suzuki-Miyaura reactions. rsc.org

Iodination: The reaction of 2-methylimidazo[1,2-a]pyridine (B1295258) with molecular iodine leads to the formation of 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium triiodide. researchgate.net Subsequent treatment of the trihalide with a base like sodium carbonate can yield the corresponding 3-iodo-2-methylimidazo[1,2-a]pyridine. researchgate.net

Table 1: Halogenation of Imidazo[1,2-a]pyridines
HalogenReagent(s)PositionReference(s)
ChlorineNaClO₂, acidC3 researchgate.net
BromineNaBrO₂, acidC3 researchgate.net
BromineCBr₄, NaOHC3 researchgate.net
IodineI₂, Na₂CO₃C3 researchgate.net

Direct nitration of the parent imidazo[1,2-a]pyridine is challenging due to the basicity of the pyridine nitrogen, which can be protonated under strongly acidic nitrating conditions, further deactivating the ring system. However, nitration can be achieved, typically yielding the 3-nitro derivative as the major product. The reaction often requires harsh conditions, similar to the nitration of nitrobenzene. quora.com

Hydrolysis Mechanisms

The hydrolysis of certain derivatives of 2,3-dihydroimidazo[1,2-a]pyridines can be a crucial step in some synthetic pathways. For instance, in a synthesis of bisarylated dihydroimidazo[1,2-a]pyridines, the hydrolysis of a bis(methylsulfanyl)acrylonitrile intermediate was observed to be essential for the subsequent cyclization reaction. thieme-connect.com This suggests that the hydrolysis product acts as a key intermediate in the formation of the final dihydroimidazo[1,2-a]pyridine ring system. thieme-connect.com

Ring-Chain Tautomerism Studies

Ring-chain tautomerism, a dynamic equilibrium between a cyclic and an open-chain form, has been observed in derivatives of the imidazo[1,2-a]pyridine system. rsc.org For example, photochemically synthesized benzo researchgate.netresearchgate.netimidazo[1,2-a]cyclopenta[e]pyridines exhibit ring-chain-ring tautomerism in solution. rsc.org In the solid state, these compounds exist in a single isomeric form, but in solution, an equilibrium is established between different cyclic and open-chain structures. rsc.org This phenomenon has also been studied in related heterocyclic systems like pyrazolo[1,2-a]pyridazine-5,8-diones and pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the tautomerism of related complex imidazo (B10784944) compounds, helping to determine the relative stabilities of different tautomeric forms. researchgate.net

Cyclization Mechanisms from Open-Chain Precursors

The synthesis of the 2,3-dihydroimidazo[1,2-a]pyridine ring system often involves the cyclization of open-chain precursors. A common strategy is the reaction of 2-aminopyridine (B139424) derivatives with α-haloketones or other suitable bifunctional reagents.

One notable method involves a formal [4+2] cyclization of an aminal enone and a 2-aryl-3,3-bis(methylsulfanyl)acrylonitrile under strongly basic conditions to afford 2,3-dihydroimidazo[1,2-a]pyridines. thieme-connect.com A plausible mechanism for the synthesis of imidazo[1,2-a]pyridines involves the aza-Michael addition of 2-aminopyridine to an α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration. nih.gov The use of molecular iodine as a catalyst in a three-component reaction of 2-aminopyridine, an acetophenone (B1666503), and dimedone also proceeds through a cascade of reactions including an aza-Michael addition and subsequent intramolecular ring closure. nih.gov

Another approach details the synthesis of 2-methylimidazo[1,2-a]pyridine from 2-amino-1-propargylpyridinium or 2-amino-1-(2-bromoallyl)pyridinium bromides upon reaction with sodium methoxide. researchgate.net

Table 2: Key Cyclization Reactions for Imidazo[1,2-a]pyridine Synthesis
ReactantsKey Intermediate(s)Product TypeReference(s)
Aminal enone, bis(methylsulfanyl)acrylonitrileHydrolysis productThis compound thieme-connect.com
2-Aminopyridine, Acetophenone, DimedoneAza-Michael adductImidazo[1,2-a]pyridine nih.gov
2-Amino-1-propargylpyridinium bromide, NaOMe-2-Methylimidazo[1,2-a]pyridine researchgate.net

Internal Rearrangements and Intermediate Isolation

The synthesis of imidazo[1,2-a]pyridines can involve internal rearrangements and the isolation of key intermediates that provide insight into the reaction mechanism. For example, in the synthesis of 2-methylimidazo[1,2-a]pyridine, the open-chain precursors, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, were isolated and their structures confirmed by X-ray analysis before being cyclized. researchgate.net The isolation of such intermediates is crucial for understanding the step-wise formation of the final heterocyclic ring system.

Metal-Free Reaction Mechanisms

The synthesis of 2,3-dihydroimidazo[1,2-a]pyridines and their aromatic counterpart, imidazo[1,2-a]pyridines, can be achieved through various metal-free reaction pathways. These methods are advantageous as they often employ milder conditions, avoid toxic and expensive metal catalysts, and align with the principles of green chemistry.

One prominent metal-free approach involves the condensation of 2-aminopyridines with carbonyl compounds. For instance, a three-component reaction between 2-aminopyridines, acetophenones, and thiols can be promoted by graphene oxide (GO). The proposed mechanism begins with the in situ generation of iodoacetophenone from the corresponding acetophenone using sodium iodide. This is followed by the alkylation of the endocyclic nitrogen of 2-aminopyridine, forming an Ortoleva-King type intermediate, which then undergoes intramolecular cyclization to yield the final product.

Molecular iodine is another effective catalyst for these transformations, acting as an environmentally benign Lewis acid. In a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone, the reaction is thought to proceed via a cascade mechanism. Initially, iodine facilitates the in situ generation of a phenylglyoxal (B86788) from the acetophenone. This is followed by a Knoevenagel-type condensation with dimedone. The resulting intermediate then reacts with 2-aminopyridine, leading to the cyclized imidazo[1,2-a]pyridine scaffold.

A particularly rapid and efficient metal-free synthesis has been reported under aqueous and ambient conditions. This method utilizes the sodium hydroxide-promoted cycloisomerization of N-propargylpyridinium salts. The reaction proceeds in minutes and provides quantitative yields, showcasing a significant improvement in space-time-yield compared to other routes.

Furthermore, direct C-H functionalization at the C3 position of the imidazo[1,2-a]pyridine ring can be accomplished without metals. A cross-dehydrogenative coupling with N,N-dimethylaniline, for example, uses potassium persulfate (K₂S₂O₈) as an oxidant. The mechanism is believed to involve a radical pathway, initiated by the formation of an N,N-dimethylaniline-radical-cation. This species then generates a crucial iminium intermediate that attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine. The addition of radical scavengers like TEMPO significantly decreases the reaction yield, supporting the proposed radical mechanism.

A one-pot, three-component synthesis for 3-substituted 2-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyridin-3-yl analogues has also been developed under solvent-free and catalyst-free conditions, reacting 2-aminopyridine, substituted phenacyl bromides, and trifluoroacetaldehyde (B10831) methyl hemiacetal.

Table 1: Selected Metal-Free Reaction Mechanisms for Imidazo[1,2-a]pyridine Synthesis

Reaction TypeReactantsCatalyst/PromoterKey Mechanistic StepsRef.
Three-Component Condensation2-Aminopyridines, Acetophenones, ThiolsGraphene Oxide (GO), NaIIn situ formation of iodoacetophenone; Ortoleva-King type alkylation; Intramolecular cyclization.
Three-Component Coupling2-Aminopyridine, Acetophenone, DimedoneMolecular Iodine (I₂)In situ generation of phenylglyoxal; Knoevenagel-type condensation; Cyclization.
CycloisomerizationN-propargylpyridinium saltsSodium Hydroxide (NaOH)Base-promoted intramolecular cyclization of the alkyne moiety.
Cross-Dehydrogenative CouplingImidazo[1,2-a]pyridine, N,N-dimethylanilinePotassium Persulfate (K₂S₂O₈)Generation of an aniline-radical-cation; Formation of an iminium intermediate; Electrophilic attack at C3.
One-Pot Three-Component Synthesis2-Aminopyridine, Phenacyl bromides, Trifluoroacetaldehyde methyl hemiacetalNone (Catalyst-free)Sequential condensation and cyclization reactions.

Domino and Cascade Reaction Pathways

Domino and cascade reactions offer an elegant and efficient strategy for the synthesis of complex molecules like 2,3-dihydroimidazo[1,2-a]pyridines from simple starting materials in a single pot. These reactions involve a sequence of intramolecular and/or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, thus minimizing purification of intermediates and improving atom economy.

A notable example is the synthesis of 2-aryl-3-vinylimidazo[1,2-a]pyridines through the reaction of 2-aminopyridine with conjugated nitrobutadienes. This transformation proceeds via a catalyst-free cascade process. The reaction is initiated by an aza-Michael addition of the 2-aminopyridine to the nitrovinyl group, which is followed by a series of intramolecular steps to construct the final heterocyclic system.

The iodine-catalyzed three-component reaction mentioned previously is also a prime example of a cascade pathway. The entire sequence, involving the formation of phenylglyoxal, Knoevenagel condensation, and the final cyclization with 2-aminopyridine, occurs sequentially in one pot under the same reaction conditions.

A domino approach has been developed for the synthesis of 1,2,3,8a-tetrahydroimidazo[1,2-a]pyridines, which are structurally related to the dihydro- variants. This reaction involves the adducts of 1-alkyl-2-imidazolines and two molecules of an alkyl propiolate. In the presence of a protic acid, these adducts undergo a domino reaction to form pyridinium (B92312) salts, which can then be treated with a base to yield the tetrahydroimidazo[1,2-a]pyridine core.

Another powerful domino strategy involves an A3-coupling (Aldehyde-Alkyne-Amine) followed by cycloisomerization. A bimetallic Cu-Mn catalyst has been used to facilitate a three-component coupling of 2-aminopyridines, aldehydes, and alkynes in an aqueous medium. The intermediate propargylamine (B41283) derivative, formed through the A3 coupling, undergoes a subsequent 5-exo-dig cycloisomerization to furnish the imidazo[1,2-a]pyridine product in good yields.

Furthermore, a facile metal-free domino reaction between imidazo[1,2-a]pyridines and coumarin-3-carboxylic acids has been reported. This sequence involves a Michael addition, decarboxylation, oxidation, and a final C-H activation/annulation to create complex polyaromatic heterocyclic systems fused to the imidazo[1,2-a]pyridine core.

Table 2: Selected Domino and Cascade Pathways for Imidazo[1,2-a]pyridine Synthesis

Reaction NameReactantsCatalyst/PromoterKey Mechanistic SequenceRef.
Aza-Michael Initiated Cascade2-Aminopyridine, Conjugated nitrobutadienesNone (Catalyst-free)Aza-Michael addition → Intramolecular cyclization cascade.
Iodine-Catalyzed Cascade2-Aminopyridine, Acetophenone, DimedoneMolecular Iodine (I₂)Phenylglyoxal formation → Knoevenagel condensation → Cyclization.
Domino A3-Coupling/Cycloisomerization2-Aminopyridines, Aldehydes, AlkynesCu-Mn bimetallic catalystA3-coupling to form propargylamine intermediate → 5-exo-dig cycloisomerization.
Domino Michael/Decarboxylation/AnnulationImidazo[1,2-a]pyridines, Coumarin-3-carboxylic acidsNone (Additive-free)Michael addition → Decarboxylation → Oxidation → C-H activation/Annulation.
Imidazoline-Propiolate Domino Reaction1-Alkyl-2-imidazolines, Alkyl propiolatesProtic Acid, then BaseFormation of pyridinium salt intermediate → Base-mediated cyclization to tetrahydroimidazo[1,2-a]pyridine.

Structural Analysis and Conformational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the characterization of 2,3-dihydroimidazo[1,2-a]pyridine. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are among the most powerful tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy.dtic.miltci-thaijo.orgnih.govnih.govchemicalbook.com

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, providing extensive information about the hydrogen and carbon skeletons of the molecule. dtic.miltci-thaijo.orgnih.govnih.govchemicalbook.com

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number of different types of protons and their neighboring environments within the this compound structure. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals offer a detailed map of the proton connectivity.

For the parent this compound, the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the dihydroimidazo ring exhibit characteristic chemical shifts. For instance, in derivatives of imidazo[1,2-a]pyridine (B132010), the proton at position 5 (H-5) typically appears as a doublet of doublets, influenced by coupling with H-6 and H-7. nih.gov The chemical shifts are sensitive to the electronic environment, with substituents on the heterocyclic rings causing noticeable upfield or downfield shifts. dtic.mil For example, the introduction of a methyl group generally causes an upfield shift of the adjacent proton signals. dtic.mil

Interactive Data Table: ¹H NMR Chemical Shifts for Imidazo[1,2-a]pyridine Derivatives

CompoundH-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Other Protons (ppm)
2-Phenyl-3-hydroxymethyl imidazo[1,2-a]pyridine8.46 (dd)6.98 (td)7.30 (td)7.61 (dd)4.92 (s, CH₂), 5.44 (s, OH), 7.38-7.84 (m, Phenyl-H)
2-(4'-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine8.46 (d)6.98 (td)7.31 (td)7.60 (d)4.92 (d, CH₂), 5.47 (t, OH), 7.52-7.87 (m, Aryl-H)
2-(4'-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine8.52 (d)6.87 (d)7.29-7.37 (m)7.57 (d)4.91 (s, CH₂), 5.54 (s, OH), 8.00 (dd, Aryl-H)
2-(4'-Methoxyphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine8.43 (dd)6.95 (d)7.28 (td)7.57 (d)3.82 (s, OCH₃), 4.90 (d, CH₂), 5.37 (d, OH), 7.04-7.77 (m, Aryl-H)
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine8.13 (dt)6.80 (t)7.19 (ddd)7.65 (d)3.89 (s, OCH₃), 6.89-7.87 (m, Aryl-H)
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine8.13 (d)6.84 (t)7.24 (t)-7.49-8.02 (m, Aryl-H), 7.79 (s)
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine8.13-8.16 (m)6.85 (t)7.24 (m)7.66 (d)3.07 (s, CH₃), 7.99-8.16 (m, Aryl-H)

Data sourced from multiple studies. tci-thaijo.orgnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and electronic environment.

In the ¹³C NMR spectra of dihydroimidazo[1,2-a]pyridinium derivatives, the quaternization of the bridgehead nitrogen atom significantly influences the chemical shifts of the carbon atoms in the pyridine ring. dtic.mil Notably, the signal for C7 is often displaced to a higher frequency (downfield) due to the positive charge on the adjacent nitrogen atom (N4). dtic.mil The chemical shifts of C5 and C7 can even be interchanged depending on the substitution pattern. dtic.mil

Interactive Data Table: ¹³C NMR Chemical Shifts for Imidazo[1,2-a]pyridine Derivatives

CompoundC2 (ppm)C3 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C8a (ppm)Other Carbons (ppm)
2-Phenylimidazo[1,2-a]pyridine145.8108.1125.5112.8122.0144.7117.7, 125.1, 127.7, 131.7, 132.6
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine145.7108.3125.5112.4-145.755.2, 111.1, 114.2, 117.5, 118.7, 124.8, 129.6, 135.3, 160.1
2-(2-Nitrophenyl)imidazo[1,2-a]pyridine140.7110.9126.1113.2123.9145.6118.2, 125.7, 128.0, 128.8, 131.8, 132.3, 149.8
4-(2-Phenylimidazo[1,2-a]pyridin-3-yl)chroman-2-one derivative145.5118.0124.7112.4121.4145.931.3, 31.7, 115.3, 117.5, 124.6, 125.1, 126.5, 128.1, 128.6, 129.4, 133.9, 151.4, 166.8
4-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)chroman-2-one derivative145.1117.9124.6112.9122.1145.721.2, 31.5, 31.8, 115.5, 118.4, 121.1, 125.2, 125.3, 126.6, 129.7, 129.9, 131.0, 150.9, 151.6, 166.6, 169.3

Data sourced from multiple studies. tci-thaijo.orgrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex substituted derivatives of this compound. dtic.mil COSY experiments establish correlations between coupled protons, while HSQC correlates directly bonded proton and carbon atoms. These techniques have been used to confirm the interchange of C5 and C7 signals in certain dihydroimidazo[1,2-a]pyridinium salts. dtic.mil

Infrared (IR) Spectroscopy.nih.govresearchgate.netresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the context of this compound and its derivatives, IR spectra typically show characteristic absorption bands for C-H, C=C, and C-N bonds. For example, in hydroxyl-substituted derivatives, a broad O-H stretching band can be observed. nih.gov The C=C stretching vibrations of the aromatic pyridine ring are also prominent. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign the vibrational wavenumbers observed in experimental IR spectra. researchgate.netresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for Imidazo[1,2-a]pyridine Derivatives

CompoundOH Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
2-Phenyl-3-hydroxymethyl imidazo[1,2-a]pyridine32902848-29671734
2-(4'-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine339829301635
2-(4'-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine34273048-31371600
2-(4'-Methoxyphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine3427~29501610

Data sourced from a study on fluorescent properties of imidazo[1,2-a]pyridine derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS).rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. researchgate.net This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. researchgate.net For derivatives of this compound, HRMS is used to confirm the molecular formula of newly synthesized compounds by comparing the experimentally measured exact mass with the calculated theoretical mass. rsc.org This provides strong evidence for the successful synthesis of the target molecule.

For instance, in the synthesis of various substituted imidazo[1,2-a]pyridine derivatives, HRMS (using electrospray ionization, ESI) was used to confirm the calculated molecular formula [M+H]⁺. rsc.org

X-Ray Crystallography for Solid-State Conformation

A comprehensive search of the existing scientific literature indicates that an experimental single-crystal X-ray diffraction structure for the parent compound, this compound, has not been reported. However, computational modeling through methods such as Density Functional Theory (DFT) provides a reliable prediction of its solid-state conformation. These theoretical models are instrumental in understanding the molecule's geometry in the absence of experimental data.

Table 1: Computed Geometrical Parameters of this compound
ParameterValue
Bond Length C2-C3~1.54 Å
Bond Length N1-C2~1.47 Å
Bond Length N1-C8a~1.38 Å
Bond Length C5-C6~1.39 Å
Bond Angle N1-C2-C3~104°
Bond Angle C2-N1-C8a~112°
Dihedral Angle C5-N4-C8a-N1~0°

Note: These values are derived from computational models and may vary slightly depending on the level of theory and basis set used for the calculation.

Conformational Isomerism in Solution and Solid States

In the solid state, as suggested by computational models, this compound is expected to exist in a single, low-energy conformation with minimal thermal motion. This rigid structure is maintained by crystal lattice forces.

In solution, the molecule exhibits greater conformational flexibility. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide insight into the time-averaged conformation of the molecule. Studies on dihydroimidazo-[1,2-a]-pyridinium salts and related free bases have been conducted to understand their structure in solution. dtic.mil For the free base in a non-polar solvent like CDCl3, the chemical shifts and coupling constants of the protons on the dihydroimidazole (B8729859) ring (at C2 and C3) are consistent with a degree of flexibility.

The primary difference between the solid and solution states lies in the potential for dynamic processes in solution. While the fused ring system is inherently quite rigid, some puckering of the five-membered ring may occur. In solution, the molecule can rapidly interconvert between slightly different conformations, leading to NMR spectra that reflect an average of these forms. In contrast, the computed solid-state structure represents a static snapshot of the most stable conformation.

Table 2: Conformational States of this compound
StateConformational CharacteristicsMethod of Study
Solid State (Predicted)Largely planar and rigid conformation.Computational Modeling (DFT)
SolutionFlexible with potential for minor ring puckering; observed structure is a time-average of conformations.NMR Spectroscopy dtic.mil

Intramolecular Electronic Interactions and Electron Pair Distribution

The electronic structure of this compound is characterized by the interplay between the saturated dihydroimidazole ring and the aromatic pyridine ring. The nitrogen atoms play a crucial role in determining the electron distribution within the molecule.

The lone pair of electrons on the bridgehead nitrogen atom (N4) is part of the aromatic sextet of the pyridine ring, contributing to its aromaticity. The other nitrogen atom (N1) has a more localized lone pair. This distribution of electron density results in a significant dipole moment for the molecule.

Computational analyses, such as the calculation of Molecular Electrostatic Potential (MEP), reveal that the region around the non-bridgehead nitrogen (N1) is electron-rich, making it a primary site for electrophilic attack. The hydrogen atoms on the pyridine ring are, conversely, in electron-deficient regions. The fusion of the five-membered ring influences the electronic properties of the pyridine ring, affecting its reactivity compared to unsubstituted pyridine.

Table 3: Key Electronic Properties of this compound (Computed)
PropertyDescription
Dipole MomentThe molecule possesses a notable dipole moment due to the asymmetric distribution of charge, primarily influenced by the nitrogen atoms.
Electron DensityHighest electron density is localized around the N1 nitrogen atom. The pyridine ring exhibits delocalized pi-electrons.
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's chemical reactivity and electronic transition energies.

Theoretical and Computational Chemistry of 2,3 Dihydroimidazo 1,2 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the fundamental properties of chemical systems, including the 2,3-dihydroimidazo[1,2-a]pyridine scaffold. nih.gov These simulations are crucial for determining optimized molecular structures and identifying reactive sites within a molecule. nih.gov The relationship between a molecule's structure and its biological activity is heavily influenced by its electron density, steric effects, and the character of its donor-acceptor orbitals, all of which can be probed using quantum chemical methods. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study imidazo[1,2-a]pyridine (B132010) systems and their analogues due to its favorable balance of accuracy and computational cost. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used, often paired with basis sets such as 6-31G(d,p), 6-31+G(d,p), or 6-311++G(d,p), to investigate molecular properties. nih.govnih.govscirp.org

DFT studies on related heterocyclic systems are used to determine a variety of chemical descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap (ΔE) between HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. scirp.orgresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction in chemical reactions. nih.govscirp.org

Global Reactivity Descriptors: DFT calculations allow for the determination of properties like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide a quantitative measure of a molecule's reactivity. scirp.orgresearchgate.net

These computational approaches have been instrumental in clarifying the correlation between the molecular structures of imidazo[1,2-a]pyrimidine (B1208166) derivatives and their properties. nih.gov

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For the this compound scaffold, this would be achieved using DFT methods, such as B3LYP with a suitable basis set. nih.gov The process involves adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of any imaginary frequencies confirms that the structure is a stable ground state and not a transition state. nih.gov The optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography where available, providing validation for the chosen computational method. researchgate.net

Table 1: Computed Properties for this compound

Property Value
IUPAC Name This compound
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
Canonical SMILES C1CN2C=CC=CC2=N1
InChI Key KNBKMDSCOIGXEO-UHFFFAOYSA-N

Data sourced from PubChem CID 23423819. nih.gov

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone. cuny.edu Using DFT, it is possible to model the entire energy landscape of a chemical reaction involving this compound. This involves:

Locating Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Identifying Transition States (TS): The transition state is the highest energy point along the reaction coordinate. It is located and confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor governing the reaction rate.

Such studies can elucidate the regioselectivity of reactions and predict the most favorable synthetic routes. For instance, theoretical investigations into the tautomerization of related imidazo (B10784944) compounds have successfully mapped the intramolecular proton transfer pathways, identifying the transition states and determining the kinetic and thermodynamic products. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming the identity and structure of newly synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities calculated by DFT can be used to generate a theoretical IR spectrum. By comparing this with an experimental FT-IR spectrum, specific vibrational modes (e.g., C-H, C=N stretches) can be reliably assigned. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be computed. These calculated values, when compared to experimental results, help validate the structural assignment of the molecule. nih.gov For example, in a study on an imidazo[1,2-a]pyrimidine derivative, the computed chemical shifts for the pyrimidine (B1678525) ring carbons were found to be in good agreement with the experimental values. nih.gov

Computational Analysis of Tautomeric Equilibria

Tautomerism, the interconversion of structural isomers, is a crucial phenomenon in heterocyclic chemistry. For a molecule like this compound, several tautomeric forms could potentially exist. Computational analysis, primarily using DFT, is the ideal method to investigate these equilibria. researchgate.net

Studies on related pyridine (B92270) and imidazopyridine systems demonstrate a well-established methodology. researchgate.netnih.govnih.gov The process involves:

Identifying all possible tautomers.

Optimizing the geometry of each tautomer in both the gas phase and in various solvents, the latter often modeled using a Polarizable Continuum Model (PCM). researchgate.net

Calculating the relative energies of the tautomers. The tautomer with the lowest energy is the most stable and therefore the most abundant form under the given conditions.

The energetics of the tautomeric equilibrium can be further understood by analyzing factors like aromaticity (e.g., using Nucleus-Independent Chemical Shift or NICS), intramolecular hydrogen bonding, and electronic delocalization. nih.gov For many pyridine derivatives, the solvent polarity plays a decisive role in shifting the equilibrium, often favoring more polar tautomers in solution. nih.gov

Molecular Docking and Binding Mode Predictions (Theoretical Exploration)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. acs.orgchemmethod.com

While specific docking studies on this compound are not extensively documented, the vast body of research on related imidazo[1,2-a]pyridine derivatives provides a clear blueprint for how such a theoretical exploration would be conducted. rsc.orgnih.govnih.govnih.govnih.gov

The typical workflow involves:

Preparation of Structures: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand (this compound) is computationally generated and its geometry is optimized. chemmethod.comresearchgate.net

Docking Simulation: Using software such as Glide, AutoDock, or Molegro Virtual Docker (MVD), the ligand is placed into the binding site of the protein. acs.orgchemmethod.comresearchgate.net The program then explores various possible conformations and orientations of the ligand, scoring each one based on a scoring function that estimates binding affinity.

Analysis of Results: The results are analyzed to identify the most likely binding pose, which is typically the one with the lowest energy score. chemmethod.com The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. chemmethod.com

These theoretical explorations can provide initial hypotheses about the potential biological targets for this compound, guiding future experimental studies.

Table 2: Illustrative Example of Molecular Docking Results for Imidazo[1,2-a]pyridine Hybrids with Human LTA4H (PDB: 3U9W)

Compound Binding Affinity (S score, Kcal/mol) Interacting Amino Acid Residues
Original Ligand -6.908 ---
HB1 -9.955 Asn A1291, Lys A1565
HB2 -9.671 Gly 1269, Asp 1375, Gly 1268, Asn 1291
HB7 -11.237 ND2 Asn 1500, 6-ring Tyr 1267, 5-ring His 1295

This table is an example based on data for different imidazo[1,2-a]pyridine derivatives to illustrate the type of information obtained from docking studies. chemmethod.com

Based on the provided search results, it is not possible to generate the requested article focusing solely on the functionalization and derivatization of This compound .

The available scientific literature retrieved from the searches overwhelmingly pertains to the aromatic scaffold, imidazo[1,2-a]pyridine . The chemical reactivity and functionalization strategies for this electron-rich aromatic system are fundamentally different from those applicable to its saturated counterpart, this compound.

The specific derivatization methods outlined in the request, such as C3-alkylation, arylation, halogenation, and the introduction of carboxylic acid and aminomethyl groups, are described in the search results almost exclusively in the context of C-H functionalization of the aromatic imidazo[1,2-a]pyridine ring.

Adhering to the strict instruction "Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections" prevents the substitution of information for the aromatic compound in place of the requested dihydro compound. Doing so would be scientifically inaccurate and would violate the core constraints of the request. Therefore, without specific literature on the functionalization of the this compound core, this article cannot be generated as requested.

Functionalization and Derivatization Strategies

Preparation of Fused Heterocyclic Systems

The 2,3-dihydroimidazo[1,2-a]pyridine skeleton is a valuable precursor for the construction of more complex, fused heterocyclic systems. These fused systems are of interest due to their potential for novel biological activities and applications in materials science.

The quaternization of the nitrogen atom in the pyridine (B92270) ring of imidazo[1,2-a]pyridine (B132010) derivatives leads to the formation of pyridinium (B92312) salts. These salts are of interest for their potential applications as ionic liquids and in the development of new materials. A general method for the preparation of N-alkyl pyridinium salts involves the reaction of a pyridine derivative with an alkyl halide, such as methyl iodide or an alkyl bromide, in a suitable solvent like ethanol or acetonitrile (B52724) nih.govchemrxiv.org. Microwave-assisted synthesis has also been employed to accelerate the quaternization reaction tum.de. For instance, the reaction of pyridine with 2-bromo-4'-nitroacetophenone under microwave irradiation yields the corresponding pyridinium bromide rsc.org. While these methods are generally applicable to pyridine derivatives, specific examples of the quaternization of this compound are not extensively detailed in the reviewed literature.

Table 1: General Conditions for N-Alkylation of Pyridine Derivatives

Alkylating AgentSolventConditionsReference
Alkyl HalideEthanolReflux nih.gov
Methyl TriflateDiethyl EtherRoom Temperature chemrxiv.org
IodoethaneAcetonitrileMicrowave, 155 °C tum.de
2-Bromo-4'-nitroacetophenone-Microwave rsc.org

The synthesis of imidazo[1,2-a]pyridin-5(1H)-ones has been achieved through a domino Michael addition/retro-ene reaction of 2-alkoxyiminoimidazolidines with acetylene carboxylates dergipark.org.tr. This method, however, does not start from a pre-formed this compound ring system. The direct oxidation of this compound to the corresponding pyridinone is not a commonly reported transformation.

The reviewed scientific literature does not provide information on the synthesis of maleic anhydrides or maleimides directly from the ring transformation or degradation of this compound derivatives.

The synthesis of fused pyrazolo[1,2-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives has been reported, starting from heterocyclic amines and their diazonium salts rsc.org. Additionally, the synthesis of pyrazolo[1,5-a]pyridines can be achieved through the reaction of 2-(2-pyridyl)azirine-2-carboxylic esters and thioesters, which undergo selective bond cleavage to form the fused ring system rsc.org. The synthesis of imidazo[1,2-a]pyrazines has also been documented ucl.ac.uk. While these methods provide access to related fused systems, a direct synthetic route starting from this compound to form pyrazolo-imidazo[1,2-a]pyridine conjugates is not explicitly described in the available literature.

The synthesis of 2,3-fused quinazolinones, including imidazo[1,2-c]quinazolines, has been a subject of interest due to their potential biological activities rsc.org. One approach involves the reaction of 2-(benzimidazol-2-yl)aniline with carbon disulfide under microwave irradiation to form benzimidazo[1,2-c]quinazoline-6-thione nih.gov. Furthermore, 2,3-dihydroquinazolin-4(1H)-ones and benzo nih.govrsc.orgimidazo[1,2-a]pyrimidines have been synthesized using a Brønsted acidic ionic liquid as a recyclable catalyst under metal- and solvent-free conditions rsc.org. Another synthetic strategy involves the reaction of 2-chloromethylquinazoline-4(3H)-one with 3-cyanopyridine-2(1H)-thiones, leading to intermediates that can be cyclized to form quinazoline derivatives researchgate.net. The synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has also been reported as potential anticancer agents mdpi.com. These methods typically involve building the quinazoline ring onto a pre-existing imidazole (B134444) or imidazopyridine precursor, rather than a direct transformation of the this compound core.

Advanced Applications and Mechanistic Insights Non Pharmacological

Catalytic Applications

The 2,3-dihydroimidazo[1,2-a]pyridine structure has been identified as a previously unexplored but highly competent core for designing effective acyl transfer catalysts. theaic.orgresearchgate.net Its potential stems from key structural features: the imine nitrogen is highly nucleophilic, and the introduction of a chiral center at the position alpha to this nitrogen allows for the creation of potent asymmetric catalysts. theaic.orgresearchgate.net These chiral derivatives are readily accessible, often in just two steps from commercially available starting materials, making them an attractive alternative to complex, multi-step catalyst preparations. researchgate.netfrontiersin.org

Enantioselective Acyl Transfer Catalysis

Researchers have successfully developed a class of enantioselective acylation catalysts based on the DHIP framework. theaic.orgresearchgate.net The fundamental principle involves the nucleophilic imine nitrogen of the DHIP catalyst attacking an acylating agent (like an anhydride), forming a chiral acyl-pyridinium intermediate. This intermediate then selectively acylates one enantiomer of a racemic substrate. theaic.org

A key chiral derivative, (R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine, was synthesized from R-phenylglycinol and demonstrated to be an effective catalyst for enantioselective acyl transfer. theaic.org A proposed transition state model suggests that the acylated catalyst adopts a conformation where the R group (e.g., phenyl) on the chiral center blocks one face of the carbonyl group, thereby discriminating between the two enantiomers of an approaching alcohol nucleophile. theaic.orgresearchgate.net

Kinetic Resolution of Racemic Alcohols

A primary application of DHIP-based enantioselective acyl transfer is the kinetic resolution of racemic secondary alcohols. theaic.org This technique allows for the separation of enantiomers by exploiting the different rates at which they react with a chiral catalyst. anjs.edu.iq

In studies using chiral 2-phenyl DHIP derivatives, high levels of enantioselectivity were achieved in the kinetic resolution of various secondary benzylic alcohols. researchgate.netfrontiersin.org The selectivity factor (s), a measure of the catalyst's ability to differentiate between enantiomers, reached values as high as 85. frontiersin.org This level of selectivity is considered practically useful for obtaining enantioenriched alcohols. theaic.orgresearchgate.net

Table 1: Kinetic Resolution of Secondary Alcohols using a Chiral DHIP Catalyst This table presents results for the kinetic resolution of various racemic secondary alcohols via acetylation, catalyzed by a chiral 2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine derivative. The selectivity factor 's' indicates the efficiency of the resolution.

Substrate (Racemic Alcohol)Selectivity Factor (s)
1-Phenylethanol20
1-(4-Methoxyphenyl)ethanol21
1-(4-Chlorophenyl)ethanol31
1-(1-Naphthyl)ethanol85
1-Phenyl-2-propanol20
Data sourced from J. Am. Chem. Soc. 2004, 126, 39, 12226–12227. frontiersin.org

Desymmetrization of Meso-Diols

While researchers who developed the DHIP-based catalysts have noted that enantioselective acyl transfer is a convenient method for both kinetic resolution and the desymmetrization of meso-diols, specific studies detailing the application of DHIP derivatives for the latter purpose are not extensively documented in the primary literature. theaic.orgresearchgate.net Nonetheless, it remains a significant potential application for this catalyst class, building on the same principles of asymmetric recognition demonstrated in kinetic resolutions. theaic.org

Material Science Applications

The imidazo[1,2-a]pyridine (B132010) scaffold is recognized for its utility in material science due to its distinct structural characteristics. rsc.org The dihydro variant, this compound, has been specifically investigated for its performance in protecting metallic materials from corrosion.

Corrosion Inhibition Studies

A specific derivative, 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a]pyridine-3-yl methylene]-phenyl-amine (BDIPMA), has been synthesized and studied as a corrosion inhibitor for carbon steel in saline environments (3.5% NaCl solution). anjs.edu.iqrdd.edu.iq Such organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that mitigates the corrosive effects of the environment. theaic.org

Experimental studies using potentiometric polarization measurements demonstrated that BDIPMA is an effective inhibitor. anjs.edu.iqrdd.edu.iq The inhibition efficiency was found to increase with higher concentrations of the inhibitor. rdd.edu.iq Analysis of the thermodynamic parameters of the interaction indicated that the adsorption of the BDIPMA molecules onto the carbon steel surface follows the Langmuir adsorption isotherm and is a spontaneous process involving physisorption. anjs.edu.iqrdd.edu.iq The presence of heteroatoms (nitrogen) and π-electrons in the molecular structure facilitates this adsorption. rdd.edu.iq

Table 2: Corrosion Inhibition Efficiency of a BDIPMA Derivative on Carbon Steel This table shows the inhibition efficiency (%IE) of 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a]pyridine-3-yl methylene]-phenyl-amine (BDIPMA) for carbon steel in a 3.5% NaCl solution at various concentrations.

Inhibitor Concentration (ppm)Inhibition Efficiency (%IE)
570.0
1079.5
2085.0
Data sourced from Al-Nahrain Journal of Science, 2020, 23, 1, 18-28. rdd.edu.iq

Photoinitiators for Polymerization Processes

Photoinitiators are molecules that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. This technology is crucial for applications like 3D printing, coatings, and adhesives. researchgate.net A key characteristic for a potential photoinitiator is the ability to absorb light, often in the UV-Visible range, and possess favorable photophysical properties like fluorescence. ijrpr.com

While the fully aromatic imidazo[1,2-a]pyridine scaffold is known to exhibit fluorescence and has been explored for its potential in optoelectronics, ijrpr.comresearchgate.net there is a lack of specific research in the available literature on the use of This compound or its derivatives as photoinitiators for polymerization processes. Therefore, its applicability in this specific area of material science remains to be investigated.

Chemo-Sensor and Fluorescent Probe Development

Derivatives of the closely related imidazo[1,2-a]pyridine core have been successfully engineered as chemosensors and fluorescent probes for the detection of various ions. These sensors capitalize on the inherent fluorescence of the imidazo[1,2-a]pyridine ring system and its ability to interact selectively with specific analytes, leading to detectable changes in their optical properties.

One notable development is a novel fluorescent sensor based on an imidazo[1,2-a]pyridine derivative for the detection of zinc ions (Zn²⁺). googleapis.com This sensor demonstrates a significant enhancement in fluorescence intensity specifically in the presence of Zn²⁺, allowing for its detection with a high degree of selectivity over other competing metal ions. The mechanism for this enhanced fluorescence is attributed to an intramolecular charge transfer (ICT) process that occurs upon the formation of a complex between the sensor molecule and the Zn²⁺ ion. This interaction also induces a bathochromic shift, a shift to longer wavelengths, in both the absorption and emission spectra of the sensor. googleapis.com

Another innovative application of the imidazo[1,2-a]pyridine framework is in the creation of an "on-off-on" fluorescent probe for the sequential detection of ferric ions (Fe³⁺) and fluoride (B91410) ions (F⁻). pku.edu.cngoogle.com This probe exhibits a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission, a desirable characteristic for fluorescent sensors as it minimizes self-quenching. The probe's fluorescence is initially "on," then quenched ("off") upon binding with Fe³⁺. Subsequently, in the presence of F⁻, the fluorescence is restored ("on"). This system demonstrates high selectivity and sensitivity for both ions. pku.edu.cngoogle.com

The development of these chemosensors highlights the versatility of the imidazo[1,2-a]pyridine scaffold in creating sensitive and selective analytical tools. The key performance metrics for these probes are summarized in the table below.

Probe Derivative Target Analyte(s) Detection Limit Binding Constant (Ka) Mechanism Key Feature
Imidazo[1,2-a]pyridine-based sensorZn²⁺6.8 x 10⁻⁸ M googleapis.comNot ReportedIntramolecular Charge Transfer (ICT) googleapis.comSignificant fluorescence enhancement googleapis.com
Imidazo[1,2-a]pyridine-based probe (LK)Fe³⁺ and F⁻Fe³⁺: 6.9 x 10⁻⁸ MF⁻: 3.0 x 10⁻⁷ M pku.edu.cngoogle.com1.3 x 10⁴ M⁻¹ (for Fe³⁺) pku.edu.cngoogle.com"On-off-on" fluorescence switching pku.edu.cngoogle.comLarge Stokes shift (178 nm) pku.edu.cngoogle.com

Interaction with Biological Mimics and Models

A comprehensive review of scientific literature and chemical databases was conducted to identify studies on the interaction of this compound with biological mimics and models.

No publicly available research studies were identified that specifically investigate the interaction of this compound with phospholipid membranes using Nuclear Magnetic Resonance (NMR) spectroscopy.

No publicly available research studies were identified that specifically investigate the interaction of this compound with oligonucleotides using Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for the synthesis of 2,3-dihydroimidazo[1,2-a]pyridines is a primary focus for future research. Current strategies often involve multi-step processes or require harsh reaction conditions. beilstein-journals.org Researchers are actively seeking to develop more eco-friendly and efficient protocols.

Key areas of future investigation include:

Catalyst-Free Syntheses: Inspired by the development of catalyst-free methods for related heterocyclic systems, future work will likely explore similar approaches for 2,3-dihydroimidazo[1,2-a]pyridine. nih.govacs.org This could involve leveraging the intrinsic reactivity of starting materials to drive the cyclization process, thereby reducing reliance on metal catalysts and simplifying purification.

Microwave-Assisted Reactions: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.commdpi.com The application of microwave irradiation to the synthesis of this compound derivatives could lead to significantly shorter reaction times and more energy-efficient processes.

One-Pot and Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining multiple starting materials in a single reaction vessel. nih.govbeilstein-journals.orgtandfonline.com Designing novel MCRs for the construction of the this compound core would be a significant step towards atom-economical and sustainable synthesis.

Green Solvents and Catalysts: The use of environmentally benign solvents and catalysts is a cornerstone of green chemistry. mdpi.comgoogle.com Future synthetic strategies will likely focus on replacing hazardous reagents and solvents with greener alternatives, such as water, ethanol, or ionic liquids, and employing recyclable catalysts.

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms underlying the formation and functionalization of 2,3-dihydroimidazo[1,2-a]pyridines is crucial for the rational design of new synthetic methods and catalysts. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of these transformations.

Quantum chemical calculations, for instance, can provide valuable insights into the energetics of different reaction pathways, helping to explain observed regioselectivity and stereoselectivity. researchgate.net Such studies can elucidate whether a reaction proceeds through, for example, a Mannich-type addition or a pericyclic electrocyclization. researchgate.net Experimental techniques like kinetic studies, isotopic labeling, and the trapping of reaction intermediates will also be vital in validating proposed mechanisms. researchgate.net

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govnih.gov In the context of this compound, computational approaches can be used to:

Predict the properties of novel derivatives: By calculating various molecular descriptors, it is possible to predict the electronic, steric, and pharmacokinetic properties of yet-to-be-synthesized compounds. nih.gov

Design derivatives with specific biological activities: Molecular docking simulations can predict the binding affinity of this compound derivatives to specific protein targets, guiding the design of new therapeutic agents. nih.gov

Explore the potential for new applications: Computational screening can identify derivatives with desirable properties for applications in areas such as materials science or catalysis.

Exploration of New Catalytic Functions and Applications

The discovery that chiral this compound derivatives can act as effective enantioselective acyl transfer catalysts has opened up a new avenue of research. nih.gov Future work will aim to expand the catalytic repertoire of this scaffold.

Potential areas of exploration include:

Development of new catalytic reactions: Researchers will likely investigate the use of this compound-based catalysts in a wider range of organic transformations.

Immobilization of catalysts: Supporting these catalysts on solid materials could facilitate their recovery and reuse, enhancing their practical utility and sustainability.

Asymmetric catalysis: The development of new chiral derivatives and their application in asymmetric synthesis will continue to be a major focus, aiming to produce enantiomerically pure compounds for the pharmaceutical industry.

Integration with Emerging Technologies in Organic Synthesis

The field of organic synthesis is constantly evolving, with new technologies offering unprecedented control over chemical reactions. The integration of this compound chemistry with these emerging technologies holds significant promise.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has revolutionized the functionalization of C-H bonds. nih.gov Applying this technology to 2,3-dihydroimidazo[1,2-a]pyridines could enable the direct and selective introduction of various functional groups under mild conditions.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of flow-based syntheses and functionalizations of 2,3-dihydroimidazo[1,2-a]pyridines would be a significant advance.

Automated Synthesis: The use of automated synthesis platforms can accelerate the discovery and optimization of new reactions and the generation of compound libraries for screening purposes.

By focusing on these future research directions, the scientific community can continue to unlock the full potential of the this compound scaffold, paving the way for new discoveries and applications in catalysis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the conventional and innovative synthetic routes for 2,3-dihydroimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The synthesis of this compound derivatives typically involves condensation reactions, multicomponent reactions (MCRs), and cyclization strategies. For example:

  • Condensation : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) forms the pyrimidine core .
  • Multicomponent Reactions : A catalyst-free, one-pot aza–ene reaction using heterocyclic ketene aminals (HKAs) and 2,3-dioxopyrrolidines achieves high yields (>85%) in eco-friendly solvents .
  • Green Chemistry : Adib et al. demonstrated a three-component reaction (2-aminopyridine, aldehydes, isonitriles) in aqueous media without catalysts, yielding 3-aminoimidazopyridines .
    • Data Table :
MethodYield (%)Key ConditionsReference
Aza–ene reaction85–92Solvent: EtOH/H2O, RT
Three-component MCR70–90Aqueous, catalyst-free

Q. What structural features of this compound contribute to its pharmacological activity?

  • Methodological Answer : The fused bicyclic system enhances π-stacking interactions with biological targets, while substituents at the 2- and 3-positions modulate selectivity. For instance:

  • 2-Phenyl derivatives (e.g., CF3-PIP) exhibit enantioselective catalytic activity in acyl transfer reactions due to steric and electronic effects .
  • Hydroxamate groups enable chelation with zinc ions in HDAC enzymes, as seen in dual PI3K/HDAC inhibitors (e.g., compound 12e) .
    • Advanced Insight : Molecular docking (C-DOCKER) reveals that the morpholine group in PI3K inhibitors forms hydrogen bonds with Val882, critical for ATP-binding pocket interactions .

Advanced Research Questions

Q. How can enantioselectivity in this compound-catalyzed reactions be optimized?

  • Methodological Answer : Chiral 2-aryl derivatives (e.g., (R)-2-phenyl-DHIP) achieve enantioselectivity (s = 20–85) in kinetic resolutions of secondary alcohols. Key strategies include:

  • Transition State Design : A proposed model involves π-π interactions between the catalyst's aryl group and substrate, with hydrogen bonding directing stereochemistry .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates and selectivity by stabilizing charged intermediates .
    • Data Contradiction : While Birman et al. reported s values up to 85, other studies note variability under humid conditions, suggesting moisture sensitivity as a critical experimental parameter .

Q. How do molecular modifications at the 3-position impact the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Substituents at the 3-position influence target binding and pharmacokinetics:

  • Acetylation : Friedel-Crafts acylation at C-3 using AlCl3 introduces acetyl groups, improving solubility and HDAC inhibition (e.g., compound 12c) .
  • Hydrophobic Chains : Long alkyl chains (e.g., in 12e) enhance membrane permeability and prolong half-life in vivo .
    • Case Study : Compound 12e (C8 alkyl chain) showed superior anticancer activity (IC50 = 0.8 µM vs. K562 cells) compared to shorter-chain analogs, attributed to enhanced hydrophobic interactions .

Q. What analytical techniques resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolved the furo[2',3':2,3]pyrrolo[1,2-a]imidazole framework, confirming regioselectivity in cyclization reactions .
  • HPLC-MS : Used to monitor reaction progress in multicomponent syntheses, with eluent pH (2.0–8.8) optimized for compound stability .
    • Data Analysis Challenge : Conflicting NMR signals for regioisomers (e.g., C-2 vs. C-3 substitution) require <sup>13</sup>C-DEPT or 2D-COSY for unambiguous assignment .

Q. How can contradictory data on catalytic efficiency of DHIP derivatives be reconciled?

  • Methodological Answer : Variability in catalytic activity (e.g., s = 20–85) arises from:

  • Substrate Scope : Electron-deficient alcohols show lower selectivity due to reduced π-π interactions .
  • Reaction Scale : Milligram-scale reactions may underestimate byproduct formation, skewing enantiomeric excess (ee) values .
    • Resolution Strategy : Use kinetic profiling (e.g., Eyring plots) to isolate temperature-dependent effects on transition states .

Recent Advancements

Q. What novel therapeutic applications have emerged for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Anticancer Agents : Dual PI3K/HDAC inhibitors (e.g., 12e) exploit synergistic pathways, with IC50 values <1 µM in leukemia models .
  • Anti-inflammatory Agents : Derivatives with trifluoromethyl groups inhibit pro-fibrotic cytokines (TNF-α, IL-6) in murine models .
    • Clinical Relevance : PTEN-loss tumors show heightened sensitivity to PI3K/HDAC inhibitors, suggesting biomarker-driven therapeutic strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.